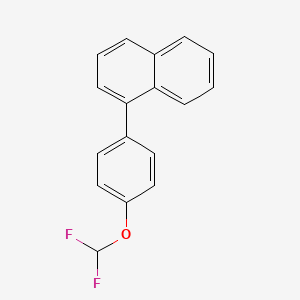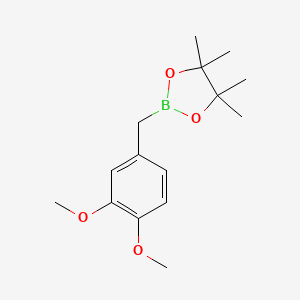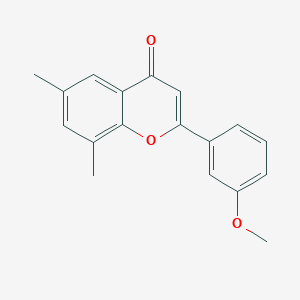![molecular formula C15H15N3O2 B11848016 6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B11848016.png)
6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-én-2-yl)-3,4-dihydroquinoléine-2(1H)-one est un composé organique complexe doté d'une structure bicyclique unique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-én-2-yl)-3,4-dihydroquinoléine-2(1H)-one implique généralement plusieurs étapes, en partant de précurseurs facilement disponibles. Une approche courante consiste en la construction énantiosélective de l'échafaudage bicyclique, qui est essentielle pour l'activité biologique du composé . Les conditions réactionnelles comprennent souvent l'utilisation de catalyseurs et de réactifs spécifiques pour garantir la stéréochimie souhaitée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour augmenter le rendement et réduire les coûts. Cela peut inclure l'utilisation de réacteurs à écoulement continu et d'autres techniques avancées pour rationaliser le processus.
Analyse Des Réactions Chimiques
Types de réactions
6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-én-2-yl)-3,4-dihydroquinoléine-2(1H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier la structure bicyclique.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles, telles que la température et le solvant, sont optimisées en fonction du résultat souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de la quinoléinone, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, améliorant l'activité biologique du composé.
Applications de la recherche scientifique
6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-én-2-yl)-3,4-dihydroquinoléine-2(1H)-one a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigué pour ses applications thérapeutiques potentielles, en particulier dans le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-én-2-yl)-3,4-dihydroquinoléine-2(1H)-one implique son interaction avec des cibles moléculaires spécifiques. La structure unique du composé lui permet de se lier à certaines enzymes ou récepteurs, modulant leur activité. Cela peut conduire à divers effets biologiques, tels que l'inhibition de la croissance microbienne ou l'induction de l'apoptose dans les cellules cancéreuses.
Applications De Recherche Scientifique
6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Composés similaires
2,5-Diazabicyclo[4.2.0]octane : Partage une structure bicyclique similaire mais diffère en termes de groupes fonctionnels et d'activité biologique.
1,4-Diazabicyclo[2.2.2]octane : Un autre composé bicyclique aux propriétés chimiques et applications distinctes.
Unicité
6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-én-2-yl)-3,4-dihydroquinoléine-2(1H)-one est unique en raison de sa structure bicyclique spécifique et de la présence de motifs quinoléinone et diazabicyclo. Cette combinaison confère des propriétés chimiques et biologiques uniques, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C15H15N3O2 |
|---|---|
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
6-(5-oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C15H15N3O2/c19-13-6-2-8-7-9(1-5-12(8)16-13)14-10-3-4-11(10)15(20)18-17-14/h1,5,7,10-11H,2-4,6H2,(H,16,19)(H,18,20) |
Clé InChI |
KUKPXVLVFQGMCN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C1C(=NNC2=O)C3=CC4=C(C=C3)NC(=O)CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11847933.png)

![Ethyl 2'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11847937.png)





![2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B11847969.png)





